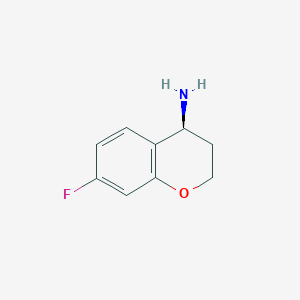

(S)-7-fluorochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCCSDLCJERPE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677268 | |

| Record name | (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-91-0 | |

| Record name | (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-7-Fluorochroman-4-amine: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of (S)-7-fluorochroman-4-amine, a chiral heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Fluorinated Chromanamines

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry at the C4 position, as in this compound, is crucial for enantioselective interactions with chiral biomolecules such as enzymes and receptors. This makes chirally pure fluorinated chromanamines valuable building blocks in the design of novel therapeutics.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug development, influencing aspects from solubility to cell permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | PubChem[1] |

| Molecular Weight | 167.18 g/mol | PubChem[1] |

| CAS Number | 1018978-91-0 | PubChem[1] |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step. While specific literature for this exact molecule is limited, a general and robust strategy involves the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one. This can be achieved through biocatalytic or chemical catalysis methods.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is a multi-step synthesis starting from commercially available precursors, culminating in a stereoselective reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Biocatalytic Reduction

Biocatalytic asymmetric synthesis offers high enantioselectivity under mild reaction conditions.[2][3][4] The use of engineered ketoreductases (KREDs) or transaminases is a prominent strategy.[3][4]

Objective: To synthesize this compound from 7-fluorochroman-4-one with high enantiomeric excess (ee).

Materials:

-

7-Fluorochroman-4-one

-

Screening kit of ketoreductases (KREDs) or transaminases

-

NAD(P)H cofactor

-

Glucose and glucose dehydrogenase (for cofactor regeneration)

-

Appropriate buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Enzyme Screening: A panel of KREDs or transaminases is screened in small-scale reactions to identify an enzyme with high activity and stereoselectivity for the substrate.

-

Reaction Setup: In a temperature-controlled vessel, dissolve 7-fluorochroman-4-one in a minimal amount of a water-miscible co-solvent and add it to the buffer.

-

Cofactor Regeneration: Add the NAD(P)H cofactor, glucose, and glucose dehydrogenase to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the selected enzyme.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Workup: Quench the reaction and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Causality: The choice of a biocatalytic route is dictated by the need for high enantiopurity, which is often challenging and costly to achieve with traditional chemical methods. The enzyme's active site provides a chiral environment that directs the reduction from one face of the ketone, leading to the desired (S)-enantiomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for this compound is not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[5][6]

-

¹H NMR: Aromatic protons will appear in the downfield region, showing splitting patterns influenced by the fluorine and amine substituents. The protons on the chroman ring will appear as multiplets in the upfield region.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected molecular ion peak [M+H]⁺ would be at m/z 168.08.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7][8][9][10]

Objective: To separate and quantify the enantiomers of 7-fluorochroman-4-amine.

Instrumentation and Columns:

-

An HPLC system with a UV detector.

-

A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for separating chiral amines.[7][9]

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.[8]

Generalized Protocol:

-

Column Selection: Screen a variety of chiral columns to find one that provides baseline separation.

-

Mobile Phase Optimization: Optimize the ratio of the non-polar and polar solvents and the concentration of the additive to achieve optimal resolution and analysis time.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Data Acquisition: Inject the sample onto the equilibrated column and record the chromatogram.

-

Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Caption: A typical experimental workflow for chiral HPLC analysis.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, the chroman-4-amine scaffold is present in a variety of bioactive molecules. For instance, derivatives of chroman-4-one have been investigated as inhibitors of sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[11] It was noted, however, that a 7-fluoro substituted chroman-4-one derivative displayed only weak inhibitory activity in one study.[11]

The 7-amino-chromen scaffold has also been incorporated into derivatives with anti-inflammatory and analgesic properties.[12] Furthermore, fluorinated chroman derivatives have been explored for their antiviral activities.[5]

Given its structural features, this compound represents a valuable starting point for the synthesis of compound libraries for screening against a wide range of biological targets. Its chirality and the presence of the fluorine atom make it an attractive scaffold for developing potent and selective modulators of enzymes and receptors.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization methods. While further research is needed to fully elucidate its biological activities, its structural features make it a promising scaffold for the development of novel therapeutics. The protocols and insights presented here are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.

References

- 1. This compound | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. pravara.com [pravara.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-7-fluorochroman-4-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-7-fluorochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds. The molecule's therapeutic efficacy is intrinsically linked to its three-dimensional structure, particularly the conformation of the dihydropyran ring and the orientation of the amine substituent at the C4 chiral center. This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of this compound. We will delve into the stereochemical features, the principles of conformational analysis as applied to the chroman ring system, and the experimental and computational methodologies used to elucidate its preferred spatial arrangement. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the chroman-4-amine framework.

Introduction: The Chroman-4-amine Scaffold

The chroman-4-amine moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties, and acting as estrogen receptor modulators.[1][2][3] The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4]

The biological activity of these compounds is critically dependent on their stereochemistry.[1][5] The precise spatial orientation of the amine group at the C4 position dictates how the molecule interacts with its biological target. Therefore, a thorough understanding of the conformational preferences of the chroman ring is paramount for rational drug design and the interpretation of structure-activity relationships (SAR).

Molecular Structure and Stereochemistry

This compound possesses a bicyclic structure, fusing a dihydropyran ring to a fluorinated benzene ring. The key structural features are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | [6] |

| Molecular Weight | 167.18 g/mol | [6] |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | [6] |

| CAS Number | 1018978-91-0 | [6] |

| Chiral Center | C4 (S-configuration) | [6] |

The molecule's core is the chroman ring system. The C4 carbon is a stereocenter, and this guide focuses on the (S)-enantiomer. The amine group at this position can adopt one of two primary orientations relative to the dihydropyran ring: pseudo-axial or pseudo-equatorial. The fluorine atom at the C7 position influences the electronic properties of the aromatic ring.

Conformational Analysis of the Dihydropyran Ring

The conformational flexibility of the six-membered dihydropyran ring is the most critical aspect of the molecule's overall shape. Unlike cyclohexane, which has two degenerate chair conformations, the chroman ring's fusion to the planar benzene ring restricts its conformational freedom.

The Half-Chair Conformation

The dihydropyran ring in chroman derivatives typically adopts a half-chair conformation to minimize torsional and angle strain.[7][8] In this arrangement, four of the ring atoms (O1, C2, C4a, C8a) lie roughly in a plane, while the other two (C3 and C4) are puckered out of this plane on opposite sides.

An alternative, higher-energy conformation is the half-boat , which is generally not significantly populated at room temperature. The energy barrier for ring inversion (the interconversion between the two possible half-chair forms) is a key parameter in understanding the molecule's dynamics.[9]

Orientation of the C4-Amine Substituent

In the half-chair conformation, the substituent at the C4 position can be oriented in one of two positions:

-

Pseudo-axial (p-ax): The C-N bond is roughly parallel to the axis of the ring.

-

Pseudo-equatorial (p-eq): The C-N bond points away from the ring, in the "equator" of the ring system.

Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[10][11] For this compound, it is therefore highly probable that the amine group will preferentially occupy the pseudo-equatorial position. This minimizes steric clash with the axial protons on the dihydropyran ring.

The logical workflow for conformational preference is outlined below.

Caption: Logical flow for determining the most stable conformer.

Experimental Determination of Conformation

While no specific crystal structure or detailed NMR conformational study for this compound is publicly available, established protocols for similar molecules can be applied.

Protocol: NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining conformation in solution. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

Objective: To determine the orientation of the C4-amine group by analyzing the coupling constants between H4 and the two H3 protons (H3a and H3b).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Analysis:

-

Identify the signals corresponding to H4, H3a, and H3b. The H4 proton will likely be a multiplet coupled to the two H3 protons.

-

Measure the coupling constants J(H4, H3a) and J(H4, H3b).

-

-

Interpretation:

-

A large coupling constant (typically 10-13 Hz) indicates a trans (anti-periplanar) relationship, corresponding to a dihedral angle of ~180°. This occurs between axial protons.

-

Smaller coupling constants (typically 2-5 Hz) indicate a gauche relationship, with dihedral angles of ~60°. This is seen between axial-equatorial and equatorial-equatorial protons.

-

If the H4 proton is pseudo-axial: It will have one large (axial-axial) and one small (axial-equatorial) coupling to the H3 protons.

-

If the H4 proton is pseudo-equatorial: It will have two small (equatorial-axial and equatorial-equatorial) couplings to the H3 protons.

-

-

Confirmation with 2D NMR: Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify through-space correlations, which can further confirm the spatial relationships between protons and thus the overall conformation.

| Expected J-Values for H4 Proton | Dihedral Angle | Implied H4 Position | Implied Amine Position |

| One large (~10-13 Hz), one small (~2-5 Hz) | ~180° & ~60° | Pseudo-axial | Pseudo-equatorial |

| Two small (~2-5 Hz) | ~60° & ~60° | Pseudo-equatorial | Pseudo-axial |

Protocol: Single-Crystal X-ray Crystallography

This technique provides the definitive conformation in the solid state.

Objective: To determine the precise bond lengths, bond angles, and dihedral angles of the molecule.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule in the crystal lattice.

-

Analysis: Analyze the resulting structure to determine the conformation of the dihydropyran ring and the orientation of all substituents. Key parameters to extract are the dihedral angles that define the ring puckering.[9][12]

Computational Modeling of Molecular Conformation

In the absence of direct experimental data, computational chemistry provides powerful predictive insights into molecular conformation.[13] Density Functional Theory (DFT) is a robust method for this purpose.

Objective: To calculate the geometries and relative energies of the possible conformers of this compound to identify the most stable structure.

Caption: Workflow for computational conformational analysis.

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (like molecular mechanics) to identify all relevant low-energy starting geometries, particularly the two half-chair forms with the amine group in pseudo-axial and pseudo-equatorial positions.

-

DFT Optimization: For each identified conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G* or larger basis set). A solvent model (e.g., PCM) should be included to simulate solution-phase conditions.

-

Energy Calculation: Calculate the electronic energy of each optimized conformer. To confirm that the structures are true energy minima, perform a frequency calculation and ensure there are no imaginary frequencies.

-

Analysis: Compare the final energies of the conformers. The conformer with the lowest energy is the predicted most stable structure. Analyze the key dihedral angles to quantitatively describe the ring puckering and substituent orientation.

Conclusion: An Integrated View

The molecular conformation of this compound is dictated by the inherent puckering of the dihydropyran ring into a half-chair conformation. Both theoretical principles and experimental data from related structures strongly suggest that the C4-amine group will predominantly adopt a pseudo-equatorial orientation to minimize steric strain. This conformational preference is critical, as it positions the key pharmacophoric amine group in a defined region of space, ready for interaction with a biological target. The methodologies outlined in this guide—NMR spectroscopy, X-ray crystallography, and computational modeling—provide a robust toolkit for researchers to confirm this hypothesis and to further investigate the structure-activity relationships of this important class of molecules.

References

- 1. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-7-fluorochroman-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Scaffolds in Medicinal Chemistry

(S)-7-fluorochroman-4-amine, a chiral fluorinated heterocyclic compound, represents a valuable building block in modern medicinal chemistry. Its structural rigidity, conferred by the chroman scaffold, combined with the specific stereochemistry at the C4 position and the electronic properties of the fluorine atom at the C7 position, make it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in drug design, often leading to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound for professionals engaged in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine .[4] It is also commonly referred to by several synonyms in commercial and research contexts.

| Identifier Type | Value | Source |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[4] |

| Common Name | This compound | Depositor-Supplied[4] |

| CAS Number | 1018978-91-0 | PubChem[4] |

| PubChem CID | 46911905 | PubChem[4] |

| Molecular Formula | C₉H₁₀FNO | PubChem[4] |

| Molecular Weight | 167.18 g/mol | PubChem[4] |

| InChIKey | UMQCCSDLCJERPE-QMMMGPOBSA-N | PubChem[4] |

A list of depositor-supplied synonyms includes:

-

This compound

-

(4S)-7-fluorochroman-4-amine

-

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

-

2H-1-Benzopyran-4-amine, 7-fluoro-3,4-dihydro-, (4S)-[4]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 167.18 g/mol | PubChem[4] |

| Exact Mass | 167.074642105 Da | PubChem[4] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem[4] |

| Complexity | 165 | PubChem[4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical step for its application in the development of chiral drugs. The primary synthetic challenge lies in the stereoselective introduction of the amine group at the C4 position. A common and effective strategy involves the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one, followed by conversion of the resulting alcohol to the amine, or through reductive amination.

A key precursor, 7-fluorochroman-4-one, can be synthesized via established procedures.[5] The subsequent stereoselective conversion to the desired (S)-amine is of paramount importance.

Exemplary Synthetic Pathway: Asymmetric Reduction and Resolution

A general, yet illustrative, pathway for the synthesis of chiral chroman-4-amines involves the resolution of the racemic amine. This can be achieved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Caption: General workflow for the synthesis and resolution of this compound.

Protocol: Synthesis and Resolution of 7-Fluorochroman-4-amine (Illustrative)

This protocol is based on general procedures for the synthesis of analogous compounds as described in the literature.[5]

-

Synthesis of 7-Fluorochroman-4-one: Prepare 7-fluorochroman-4-one according to established synthetic methods.[5]

-

Reductive Amination: The 7-fluorochroman-4-one is subjected to reductive amination using a suitable ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield racemic 7-fluorochroman-4-amine.

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in the chosen solvent system through fractional crystallization.

-

Isolation of the (S)-enantiomer: The less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free this compound.

-

Purification: The final product is purified by standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly influence the pharmacological properties of these molecules.

Role as a Key Intermediate

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Caption: Potential synthetic elaborations of this compound.

Impact of Fluorine Substitution

The presence of the fluorine atom at the 7-position can impart several advantageous properties to the final drug candidate:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of the drug.[1][2]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[6]

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[2]

-

pKa Modulation: A fluorine atom can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and, consequently, its absorption and distribution.[2]

Potential Therapeutic Areas

While specific drugs containing the this compound moiety are not prominently in the public domain, the broader class of chromane derivatives has shown promise in various therapeutic areas. For instance, substituted chroman-4-ones have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), a target of interest in neurodegenerative diseases and cancer.[7] The exploration of fluorinated chroman-4-amine derivatives in such contexts is a logical and promising direction for future drug discovery efforts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, chiral therapeutic agents. Its unique combination of a rigid chroman scaffold, a defined stereocenter, and the strategic placement of a fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The continued development of efficient and stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved medicines for a wide range of diseases.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of Fluorinated Chroman Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing fluorinated chroman derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these synthetic transformations.

The Rationale for Fluorination in Chroman Scaffolds

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their biological and physical properties.[1][2][3] In the context of the chroman framework, fluorination is a key tool for lead optimization, offering several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.[3][4]

-

Increased Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5][6][7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target binding and solubility.[1][2]

-

Altered Conformation and Binding Affinity: The introduction of fluorine can induce subtle conformational changes in the chroman ring system, leading to improved binding affinity and selectivity for the target protein.[1][6]

These beneficial effects have driven significant research into the development of novel synthetic routes to access a diverse range of fluorinated chroman derivatives for various therapeutic areas, including antiviral and anticancer applications.[8][9][10][11]

Synthetic Strategies for Fluorinated Chroman Derivatives

The synthesis of fluorinated chromans can be broadly categorized into two main approaches: the fluorination of a pre-existing chroman scaffold and the construction of the chroman ring using fluorinated starting materials.

Cyclization of Fluorinated Precursors: A Robust and Versatile Approach

One of the most common and effective methods for preparing fluorinated chroman-4-ones involves the acid-catalyzed intramolecular cyclization of fluorinated 2'-hydroxychalcones. This approach offers excellent control over the position of the fluorine substituents.

A widely used one-pot synthesis involves the reaction of a substituted 2-hydroxyacetophenone with a fluorinated benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[8][10]

Experimental Protocol: One-Pot Synthesis of Fluorinated 2-Arylchroman-4-ones [8][10]

-

Reactants: A mixture of the desired 2-hydroxyacetophenone, a fluorinated benzaldehyde, and a catalytic amount of p-toluenesulfonic acid.

-

Solvent: Ethanol is a commonly employed solvent for this reaction under microwave conditions.[12]

-

Reaction Conditions: The reaction mixture is typically heated under microwave irradiation at 160-170 °C for 1 hour.[12][13]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired fluorinated 2-arylchroman-4-one.

The proposed mechanism for this transformation involves an initial aldol condensation between the 2-hydroxyacetophenone and the fluorinated benzaldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, leading to the formation of the chroman-4-one ring.

Caption: Reaction workflow for the one-pot synthesis of fluorinated 2-arylchroman-4-ones.

Enantioselective Synthesis: Accessing Chiral Fluorinated Chromans

The development of asymmetric methods to synthesize enantiomerically pure fluorinated chromans is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

A notable example is the enantioselective tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral amine.[14] This reaction proceeds through a cascade of Michael addition, cycloketalization, and hemiacetalization to afford highly functionalized and enantioenriched fluorinated tricyclic chromanones.[14]

Key Features of the Enantioselective Tandem Reaction: [14]

-

Catalyst: A chiral amine catalyst is crucial for inducing asymmetry.

-

Reaction Sequence: The reaction involves a catalytic Michael addition followed by cycloketalization/hemiacetalization and an acylation sequence.

-

Stereochemical Outcome: This method provides access to a wide range of fluorinated tricyclic chromanones with excellent enantiomeric excess (up to >99% ee) and diastereoselectivity (up to >19:1 d.r.).

The proposed catalytic cycle and transition state models help to rationalize the observed high levels of stereocontrol.[14]

Caption: Simplified workflow for the enantioselective synthesis of fluorinated chromanones.

Fluorinative Cyclizations: Direct Introduction of Fluorine

An alternative and attractive strategy involves the direct incorporation of fluorine during the cyclization process. This can be achieved using electrophilic fluorinating agents. For instance, the fluorinative cyclization of o-hydroxyarylenaminones can be promoted by N-fluorobenzenesulfonimide (NFSI) in the presence of water under metal-free conditions.[15]

A fascinating aspect of this methodology is the solvent-dependent selectivity, which allows for switchable access to either di- or monofluorinated 2-hydroxyl chromanones.[15]

Table 1: Solvent-Dependent Fluorinative Cyclization of o-Hydroxyarylenaminones [15]

| Solvent System | Major Product |

| THF–H₂O | Difluorinated 2-hydroxyl chromanone |

| EtOH–H₂O | Monofluorinated 2-hydroxyl chromanone |

This method highlights the subtle yet critical role of the reaction medium in directing the outcome of a synthetic transformation, providing a valuable tool for selectively accessing different fluorinated chroman derivatives.

Characterization and Biological Evaluation

The synthesized fluorinated chroman derivatives are typically characterized by standard spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, to confirm their structures.[8][10] For chiral compounds, the enantiomeric excess is determined using chiral HPLC.

The biological activity of these compounds is then evaluated in relevant in vitro and in vivo assays. For example, fluorinated 2-arylchroman-4-ones have demonstrated significant antiviral activity against influenza A virus.[8][10] One particularly potent compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited an IC₅₀ of 6 μM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[8][10]

Future Perspectives and Conclusion

The synthesis of fluorinated chroman derivatives continues to be an active and promising area of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methodologies. The exploration of novel fluorinating reagents and catalytic systems will undoubtedly expand the accessible chemical space of fluorinated chromans.[16][17][18]

Furthermore, a deeper understanding of the structure-activity relationships of these compounds will guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The strategic application of fluorine chemistry to the versatile chroman scaffold holds immense potential for the discovery of new therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 5. nbinno.com [nbinno.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]

- 18. ojs.chimia.ch [ojs.chimia.ch]

Spectroscopic data for (S)-7-fluorochroman-4-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-7-fluorochroman-4-amine

Introduction

This compound is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The introduction of a fluorine atom on the aromatic ring and an amine group at the chiral center (C4) imparts unique physicochemical properties that can influence biological activity, metabolic stability, and target binding.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis for researchers in the field.

The molecular structure, with the IUPAC numbering system applied, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure, stereochemistry, and purity.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for small organic molecules.[1][2]

-

Sample Preparation :

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

The choice of solvent is critical; CDCl₃ is a common first choice for its versatility. If the compound is a salt or has low solubility, DMSO-d₆ is a suitable alternative.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the chemical shift reference (δ = 0.00 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[1]

-

-

Instrument Setup & Data Collection :

-

The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

-

For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shift ranges and the electronic effects of the substituents.[4][5][6] The fluorine atom and the amine group significantly influence the chemical shifts of nearby protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 | 7.0 - 7.2 | d (doublet) | J(H8-H6) ≈ 2.5 | 1H |

| H6 | 6.7 - 6.9 | dd (doublet of doublets) | J(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.5 | 1H |

| H5 | 6.8 - 7.0 | d (doublet) | J(H5-H6) ≈ 8.5 | 1H |

| H2 (2H) | 4.2 - 4.4 | m (multiplet) | - | 2H |

| H4 | 4.0 - 4.2 | t (triplet) | J ≈ 6.0 | 1H |

| H3 (2H) | 1.9 - 2.3 | m (multiplet) | - | 2H |

| NH₂ | 1.5 - 2.5 | br s (broad singlet) | - | 2H |

Interpretation:

-

Aromatic Protons (H5, H6, H8) : The aromatic region will show three distinct signals. H8 is expected to be a doublet due to coupling with H6. H6 will appear as a doublet of doublets, coupling to both H5 and H8. H5 will be a doublet from coupling to H6. The fluorine at C7 will also introduce long-range couplings, potentially broadening these signals.

-

Chroman Ring Protons (H2, H3, H4) : The protons at C2 (H2), adjacent to the ether oxygen, will be the most downfield of the aliphatic signals. The proton at the chiral center C4 (H4) is shifted downfield by the adjacent amine and aromatic ring, likely appearing as a triplet due to coupling with the two C3 protons. The C3 protons (H3) will be diastereotopic and appear as a complex multiplet.

-

Amine Protons (NH₂) : The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. This peak will disappear upon D₂O exchange, which is a key confirmatory test.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule. Chemical shifts are influenced by hybridization and electronegativity.[7][8]

| Carbon Assignment | Predicted δ (ppm) |

| C7 | 155 - 160 (d, ¹J(C-F) ≈ 245 Hz) |

| C8a | 145 - 150 |

| C5 | 125 - 130 (d, ³J(C-F) ≈ 8 Hz) |

| C4a | 115 - 120 (d, ³J(C-F) ≈ 8 Hz) |

| C8 | 115 - 120 (d, ²J(C-F) ≈ 22 Hz) |

| C6 | 110 - 115 (d, ²J(C-F) ≈ 22 Hz) |

| C2 | 65 - 70 |

| C4 | 45 - 50 |

| C3 | 30 - 35 |

Interpretation:

-

Aromatic Carbons : The most notable signal will be for C7, which is directly bonded to fluorine. This signal will be a doublet with a very large one-bond coupling constant (¹J(C-F)). The other aromatic carbons (C5, C6, C8, C4a, C8a) will also exhibit smaller C-F couplings over two or three bonds (²J(C-F), ³J(C-F)).[7]

-

Aliphatic Carbons : C2, being attached to the ether oxygen, will resonate around 65-70 ppm. C4, bonded to the nitrogen, will appear around 45-50 ppm. C3 will be the most upfield signal, resonating in the typical sp³ carbon region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples that requires minimal preparation.[9][10][11]

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9] Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for Fourier-Transform Infrared (FTIR) analysis using ATR.

Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the primary amine, aromatic ring, C-F bond, and the chroman ether linkage.[13][14][15][16]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (R-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Ar-H |

| 3000 - 2850 | C-H Aliphatic Stretch | Medium | C-H (sp³) |

| 1620 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Primary Amine (R-NH₂) |

| 1600 & 1500 | C=C Aromatic Ring Stretch | Medium | Aromatic Ring |

| 1260 - 1220 | C-F Stretch | Strong | Aryl-Fluoride |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Strong | Aryl-Alkyl Ether |

| 1100 - 1000 | C-N Stretch | Medium | Aliphatic Amine |

Interpretation:

-

The most diagnostic region will be the N-H stretching bands between 3400-3300 cm⁻¹. As a primary amine, two distinct peaks are expected.[13][17]

-

A strong absorption around 1600 cm⁻¹ from the N-H bending vibration is also a key indicator of the primary amine.[13]

-

The presence of strong bands in the 1260-1200 cm⁻¹ region is characteristic of the C-F and C-O stretching vibrations, confirming the fluoroaromatic and ether functionalities.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.[18][19][20]

-

Sample Introduction : Introduce a small quantity of the sample (typically sub-microgram) into the ion source, either via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization : Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation (M⁺•).[19]

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[14]

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₉H₁₀FNO. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[21]

-

Molecular Ion (M⁺•) : The exact mass is 167.0746 Da. The nominal mass spectrum should show a molecular ion peak at m/z = 167 . This peak is expected to be of moderate to strong intensity.

-

Key Fragmentation Pathways : The primary fragmentation is driven by the stabilization of the positive charge by the nitrogen atom.

-

α-Cleavage : The most favorable fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom.[21][22] For this compound, this involves the cleavage of the C4-C4a bond, leading to the formation of a stable iminium ion. The loss of the C₈H₅FO radical would result in a fragment at m/z = 44 (CH₂=NH₂⁺). However, the alternative cleavage of the C3-C4 bond is more likely as it keeps the charge stabilized within a larger fragment. Loss of an ethyl radical is not possible here. The most characteristic fragmentation is the retro-Diels-Alder (RDA) reaction common to chromane systems.[23]

-

Caption: Predicted key fragmentation via Retro-Diels-Alder (RDA) pathway for this compound.

Interpretation:

-

[M]⁺• at m/z 167 : The molecular ion peak confirms the molecular weight.

-

RDA Fragmentation : The chroman ring can undergo a characteristic retro-Diels-Alder (RDA) cleavage. This would break the C4a-O and C2-C3 bonds, leading to two primary fragments:

-

A fragment corresponding to the fluorophenol portion: [C₇H₅FO]⁺• at m/z 138 .

-

A fragment corresponding to the aminoethene portion: [C₂H₅N]⁺• at m/z 43 . The relative intensity of these fragments will depend on which portion better stabilizes the positive charge.

-

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a clear spectroscopic signature for this molecule. The ¹H NMR is expected to show a characteristic pattern for the trisubstituted aromatic ring and the aliphatic protons of the chroman core. The ¹³C NMR will be defined by the large C-F coupling constant of the carbon bearing the fluorine atom. The IR spectrum will be dominated by the characteristic N-H stretches of the primary amine and strong C-F and C-O stretches. Finally, the mass spectrum should confirm the molecular weight of 167 amu and exhibit a fragmentation pattern consistent with the chroman structure. These predicted data, alongside the detailed experimental protocols, provide researchers with a robust reference for the synthesis, purification, and characterization of this important chemical entity.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. labindia-analytical.com [labindia-analytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. GCMS Section 6.15 [people.whitman.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Chroman-Based Drug Discovery: A Technical Guide

For: Researchers, scientists, and drug development professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Element

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3][4][5] Its inherent structural features provide a versatile framework for designing molecules with a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antiviral activities.[3][6][7][8] When this remarkable scaffold is strategically modified with fluorine, the most electronegative of elements, a powerful synergy emerges. The introduction of fluorine into the chroman nucleus can profoundly modulate a molecule's physicochemical and biological properties, offering a potent tool to enhance therapeutic potential.[9][10][11]

Fluorine's unique attributes—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in metabolic stability, membrane permeability, binding affinity to target proteins, and the acidity or basicity of neighboring functional groups.[9][11][12] These modifications can translate into enhanced potency, selectivity, and overall druggability of chroman-based therapeutic agents.[9][13] This technical guide provides an in-depth exploration of the biological activities of fluorinated chroman compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic promise.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated chroman derivatives have emerged as promising candidates in oncology, demonstrating efficacy through the inhibition of critical enzymes and the induction of apoptosis.

Aromatase Inhibition in Hormone-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis and a validated target in the treatment of hormone-dependent breast cancer.[3][9] Fluorinated isoflavanones, a subclass of chromans, have shown potent aromatase inhibitory activity.

A notable example is 6-fluoro-3-(pyridin-3-yl)chroman-4-one , which was identified as a highly potent aromatase inhibitor with an IC50 value of 0.8 μM.[9][10] This represents a significant enhancement in potency compared to its non-fluorinated parent molecule (IC50 = 29 μM), highlighting the profound impact of fluorine substitution.[9] The increased potency is attributed to enhanced hydrophobic interactions and potentially favorable hydrogen bonding within the aromatase active site.[9]

Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones

| Compound | Structure | Aromatase IC50 (µM) | Reference |

| 3-phenylchroman-4-one (parent) | Non-fluorinated | 29 | [9] |

| 3-(pyridin-3-yl)chroman-4-one | Non-fluorinated | 5.8 | [9] |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Fluorinated | 0.8 | [9][10] |

| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | Non-fluorinated | 2.5 | [9][10] |

Sirtuin 2 (SIRT2) Inhibition and Antiproliferative Effects

Sirtuin 2 (SIRT2), a class III histone deacetylase, is implicated in cell cycle regulation and has emerged as a therapeutic target in neurodegenerative diseases and cancer.[1][13][14] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inhibiting tumor growth.[2][11][14]

Structure-activity relationship studies of substituted chroman-4-ones have revealed that electron-withdrawing groups at the 6- and 8-positions generally enhance SIRT2 inhibitory activity.[1][13] However, the position of fluorination is critical. For instance, a 7-fluoro substituted chroman-4-one displayed only weak inhibitory activity (18% inhibition at 200 µM).[1][13] In contrast, other halogenated derivatives have shown more promise. While direct IC50 values for highly potent fluorinated SIRT2 inhibitors are still emerging, the principle of using electron-withdrawing groups like fluorine to enhance activity is a key takeaway for rational drug design.[13][14] The antiproliferative effects of these SIRT2 inhibitors have been demonstrated in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma).[2][11][13]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated chroman compound against SIRT2 deacetylase activity.

Principle: This assay measures the fluorescence generated from the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2 in the presence of NAD+.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

Test compound (fluorinated chroman derivative) dissolved in DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions, and the SIRT2 enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO) and determine the IC50 value using a suitable software.

Signaling Pathway: SIRT2 Inhibition and Downstream Effects

Caption: Inhibition of SIRT2 by fluorinated chromans prevents the deacetylation of α-tubulin, leading to microtubule instability, cell cycle arrest, and apoptosis.

Cytotoxicity in Cancer Cell Lines

Fluorinated chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain fluorinated isoflavones have shown activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range.[12] Specifically, isoflavones with a fluorine substitution on the 4'-position of the B-ring displayed IC50 values between 11.73 and 15.43 µM.[12]

Antiviral Activity: A Promising Front Against Influenza

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Fluorinated 2-arylchroman-4-ones have shown significant potential, particularly against the influenza A virus.[6][11]

One of the most potent compounds identified is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which exhibited an IC50 of 6 μM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[6][11] This compound also demonstrated activity against other influenza strains, including A(H5N2) and influenza B.[11] The presence of multiple fluorine atoms on both the chroman scaffold and the phenyl ring appears to be crucial for its potent antiviral activity.

Table 2: Antiviral Activity of a Fluorinated 2-Arylchroman-4-one

| Compound | Virus Strain | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 | 150 | [6][11] |

| Influenza A(H5N2) | MDCK | - | 53 | [11] | |

| Influenza B | MDCK | - | 42 | [11] |

Potential Antiviral Mechanism of Action

While the precise mechanism of action for many fluorinated chromans is still under investigation, flavonoids, the parent class of these compounds, are known to interfere with multiple stages of the viral life cycle.[1] These can include inhibiting viral entry, replication, and the function of viral enzymes like neuraminidase.[1][15][16] The high lipophilicity conferred by fluorine may enhance the ability of these compounds to penetrate viral envelopes or host cell membranes to exert their effects.

Experimental Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for determining the antiviral activity of a compound using a plaque reduction assay.

Anti-inflammatory and Neuroprotective Effects

The chroman scaffold is also associated with anti-inflammatory and neuroprotective properties, which can be modulated by fluorination.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some chroman derivatives have been shown to inhibit the activation of NF-κB.[4][7] While specific IC50 values for fluorinated chromans as NF-κB inhibitors are not yet widely reported, the general anti-inflammatory potential of the chroman scaffold suggests that fluorinated analogs could offer enhanced activity due to improved cellular uptake and target engagement.

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[17][18][19][20] Chroman derivatives, particularly those related to vitamin E (tocopherols and tocotrienols), are known for their antioxidant and neuroprotective effects.[12] They can protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[12][17][18] Fluorination can potentially enhance these properties by increasing the compound's stability and lipophilicity, allowing for better penetration of the blood-brain barrier.

Synthesis of Fluorinated Chroman Compounds

The synthesis of fluorinated chroman derivatives often involves multi-step processes. A common route to fluorinated chroman-4-ones starts with a fluorinated phenol or acetophenone.

General Synthetic Scheme for 6-Fluoro-chroman-4-one:

A typical synthesis may involve the reaction of a p-fluorophenol with a suitable reagent to introduce the propionic acid side chain, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the chroman-4-one ring. Another approach involves the condensation of a fluorinated 2'-hydroxyacetophenone with an aldehyde, followed by cyclization.[2][21]

Logical Relationship: Synthesis of Fluorinated Chroman-4-ones

Caption: A common synthetic route to fluorinated chroman-4-ones involving the condensation of a fluorinated 2'-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, followed by intramolecular cyclization.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the privileged chroman scaffold offers a powerful approach to developing novel therapeutic agents with enhanced biological activity. The examples highlighted in this guide demonstrate the potential of fluorinated chromans in oncology, virology, and potentially in the treatment of inflammatory and neurodegenerative disorders. The ability of fluorine to fine-tune the physicochemical properties of these molecules underscores the importance of this element in modern drug design.

Future research should focus on expanding the library of fluorinated chroman derivatives and conducting comprehensive structure-activity relationship studies to elucidate the optimal positions for fluorination to maximize therapeutic efficacy for different biological targets. Furthermore, detailed mechanistic studies are crucial to fully understand how these compounds exert their effects at the molecular level. The continued exploration of fluorinated chromans holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of fluorophore-labelled manganese complexes: Determination of ROS production, mitochondrial membrane potential and confocal fluorescence microscopy studies in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. helda.helsinki.fi [helda.helsinki.fi]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of fluoride-induced oxidative stress in rat brain: a multigeneration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

(S)-7-fluorochroman-4-amine CAS number 1018978-91-0

An In-Depth Technical Guide to (S)-7-fluorochroman-4-amine (CAS: 1018978-91-0): A Chiral Building Block for Drug Discovery

Introduction

This compound is a synthetic organic compound built upon a fluorinated chroman scaffold. As a chiral amine, it represents a class of molecules of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The specific stereochemistry of the amine group at the C4 position—the (S)-enantiomer—provides a crucial anchor for stereospecific interactions with biological targets.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the physicochemical properties, synthesis and chiral resolution, analytical methodologies, and potential applications of this compound, positioning it as a valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory submission.[1]

| Property | Value | Reference |

| CAS Number | 1018978-91-0 | [1][2][3][4] |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | [1] |

| Molecular Formula | C₉H₁₀FNO | [1][4] |

| Molecular Weight | 167.18 g/mol | [1][4] |

| Canonical SMILES | C1COC2=C([C@H]1N)C=CC(=C2)F | [1][] |

| InChI Key | UMQCCSDLCJERPE-QMMMGPOBSA-N | [1][] |

| Appearance | Varies by supplier; typically an off-white to yellow solid or oil. | |

| Purity | Commercially available with purities often ≥95%.[6] |

**3.0 Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry.[7][8] While multiple strategies exist, including asymmetric synthesis and chiral chromatography, enzymatic resolution of a racemic mixture offers a robust and scalable method for producing high-purity single enantiomers.

Overview of Synthetic Strategies

Modern approaches to chiral amine synthesis often leverage biocatalysis, utilizing enzymes like transaminases or dehydrogenases to achieve high stereoselectivity.[8][9] These methods can produce the desired enantiomer directly from a prochiral ketone precursor, offering an elegant and environmentally benign alternative to classical resolution.[8] However, enzymatic resolution of a pre-synthesized racemic amine remains a widely practiced and effective industrial strategy.

Recommended Protocol: Enzymatic Resolution of Racemic 7-Fluorochroman-4-amine

The following protocol is an exemplary method adapted from a patented procedure for the closely related 8-fluorochroman-4-amine, which demonstrates a field-proven approach for this class of compounds.[10] It relies on the stereoselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for subsequent separation.

Core Principle: The enzyme Novozyme 435 (immobilized lipase B from Candida antarctica) selectively catalyzes the acylation of the (R)-amine in the racemic mixture. The resulting N-acylated (R)-amide has significantly different physical properties from the unreacted (S)-amine, allowing for their separation. The (S)-amine can then be isolated following an acid-base extraction.

Step 1: Stereoselective Enzymatic Acylation

-

To a solution of racemic 7-fluorochroman-4-amine in an anhydrous ether solvent (e.g., tert-butyl methyl ether), add an acylating agent such as methyl 2-methoxyacetate.

-

Introduce the biocatalyst, Novozyme 435. The enzymatic loading is critical and should be optimized empirically.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved, indicating that one enantiomer has been largely consumed.[10]

Step 2: Separation of Enantiomers

-

Cool the reaction mixture and remove the immobilized enzyme by filtration.

-

Wash the filtrate (containing the (S)-amine and (R)-amide) with an acidic aqueous solution (e.g., 0.5 M HCl).[10] The basic (S)-amine will be protonated and move into the aqueous layer, while the neutral (R)-amide remains in the organic layer.

-

Separate the aqueous and organic layers.

Step 3: Isolation of this compound

-

Collect the acidic aqueous layers from the previous step.

-

Make the aqueous solution basic by the controlled addition of a strong base (e.g., NaOH) until a pH >10 is reached. This deprotonates the amine salt, regenerating the free (S)-amine.

-

Extract the free (S)-amine into an organic solvent, such as dichloromethane (DCM).

-

Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the enzymatic resolution of 7-fluorochroman-4-amine.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric excess of the final compound.

Chiral Purity Assessment (Enantiomeric Excess)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound.

Exemplary Chiral HPLC Protocol:

-

Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H or equivalent, is required.[10]

-